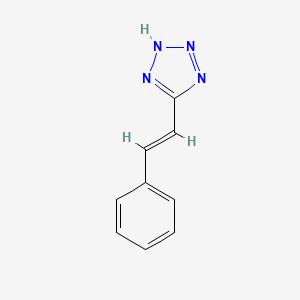
5-Styryl-1H-tetrazole
Overview
Description
5-Styryl-1H-tetrazole is a compound with the molecular formula C9H8N4 . It has a molecular weight of 172.19 g/mol . The IUPAC name for this compound is 5-[(E)-2-phenylethenyl]-2H-tetrazole .
Synthesis Analysis
An efficient synthesis of 5-substituted 1H-tetrazoles was successfully achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .Molecular Structure Analysis
5-Styryl-1H-tetrazole contains total 22 bond(s); 14 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
The pyrolysis process of BTA was most likely to begin with a ring-opening reaction of the tetrazole ring, and the main gaseous products, including HCN, HN3, and NH3, were then released from the decomposition of BTA .Physical And Chemical Properties Analysis
5-Styryl-1H-tetrazole has a molecular weight of 172.19 g/mol, XLogP3-AA of 1.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 2, Exact Mass of 172.074896272 g/mol, Monoisotopic Mass of 172.074896272 g/mol, Topological Polar Surface Area of 54.5 Ų, Heavy Atom Count of 13, Formal Charge of 0, and Complexity of 175 .Scientific Research Applications
Medicinal Chemistry Bio-isosteric Replacement
5-Styryl-1H-tetrazole can be used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry. This application is significant because tetrazoles can mimic the function of carboxylic acids in biological systems, leading to the development of various clinical drugs .
Corrosion Inhibition
This compound has potential applications as an inhibitor of metal corrosion. For example, related tetrazoles have been used to prevent aluminum corrosion in acidic solutions .
Synthesis of Oxacyclic Building Blocks
5-Styryl-1H-tetrazole may be utilized in the synthesis of oxacyclic building blocks through stereoselective radical cyclization and olefin metathesis reactions .
Development of Pharmacokinetics Properties
The compound could play a role in optimizing conditions for the synthesis of derivatives that are important in pharmacokinetics, which is crucial for drug development .
Acidic Nature and Resonance Stabilization
The acidic nature of tetrazoles, affected by substitution at the C-5 position, is an area of interest. The 5-Styryl variant could provide insights into resonance stabilization and acidity levels which are important for chemical reactions .
Synthesis of Metalated Compounds
There’s potential for using 5-Styryl-1H-tetrazole in the synthesis of metalated compounds, which are valuable in various chemical processes .
Mechanism of Action
Target of Action
5-Styryl-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles . Tetrazoles, particularly 5-substituted 1H-tetrazoles, have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They are known to interact with various targets, including the CSNK2A1 receptor , and have shown potential in inhibiting the tyrosinase enzyme .
Mode of Action
The mode of action of 5-Styryl-1H-tetrazole involves its interaction with its targets, leading to various biochemical changes. For instance, molecular docking studies with the CSNK2A1 receptor have shown that tetrazole derivatives can bind to this receptor with significant binding energy . This interaction can lead to changes in the receptor’s activity, potentially influencing various cellular processes.
Biochemical Pathways
Tetrazoles are known to affect various biochemical processes due to their ability to act as bioisosteres for carboxylic acids . They can participate in various reactions and form stable metallic compounds and molecular complexes
Pharmacokinetics
Tetrazoles are generally known for their metabolic stability . They are resistant to biological degradation, which can enhance their bioavailability and reduce the side effects of drugs .
Result of Action
The result of 5-Styryl-1H-tetrazole’s action can vary depending on its specific targets. For instance, it has shown cytotoxic activity against certain cancer cell lines, suggesting potential antitumor effects . It has also demonstrated antioxidant properties , and its derivatives have shown efficacy in inhibiting the tyrosinase enzyme .
Action Environment
The action of 5-Styryl-1H-tetrazole can be influenced by various environmental factors. For instance, its thermal decomposition process has been studied, revealing that it begins with a ring-opening reaction of the tetrazole ring . This suggests that temperature can influence its stability and efficacy. Other factors, such as pH and the presence of other chemical compounds, may also affect its action.
Safety and Hazards
While specific safety and hazards data for 5-Styryl-1H-tetrazole was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles. Researchers are still working to develop more efficient and ecofriendly methods for their synthesis . In drug design, 5-monosubstituted tetrazoles are the most important tetrazole derivatives because they represent non-classical bioisosteres of carboxylic acids, with similar acidities but higher lipophilicities and metabolic resistance .
properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYGCMNTYAEAHI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420988 | |
| Record name | 5-Styryl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220429-71-0 | |
| Record name | 5-Styryl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



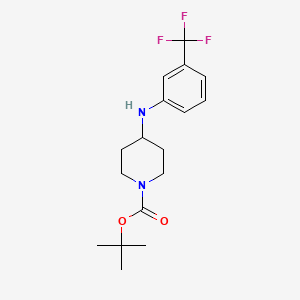
![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
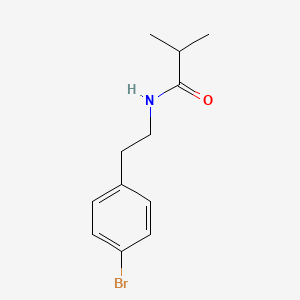
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
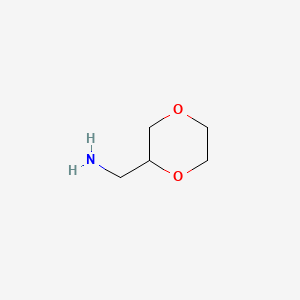
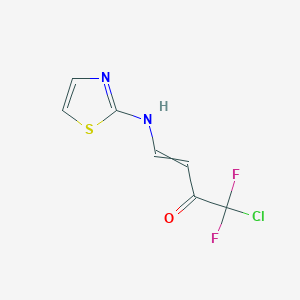
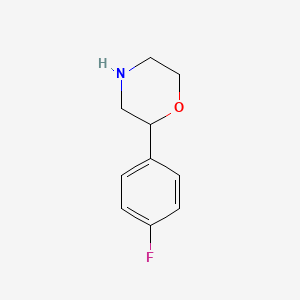
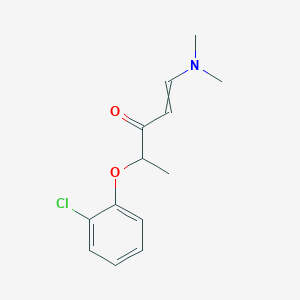

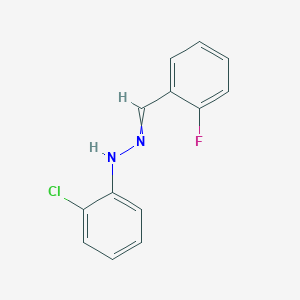
![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)